LHRH, Tryptophan(7)-

Catalog No.
S13212517
CAS No.
70920-44-4
M.F
C60H74N18O13
M. Wt
1255.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LHRH, Tryptophan(7)-

CAS Number

70920-44-4

Product Name

LHRH, Tryptophan(7)-

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C60H74N18O13

Molecular Weight

1255.3 g/mol

InChI

InChI=1S/C60H74N18O13/c61-49(81)28-68-58(90)48-12-6-20-78(48)59(91)42(11-5-19-65-60(62)63)73-54(86)44(22-33-25-66-39-9-3-1-7-37(33)39)72-51(83)29-69-52(84)43(21-32-13-15-36(80)16-14-32)74-57(89)47(30-79)77-55(87)45(23-34-26-67-40-10-4-2-8-38(34)40)75-56(88)46(24-35-27-64-31-70-35)76-53(85)41-17-18-50(82)71-41/h1-4,7-10,13-16,25-27,31,41-48,66-67,79-80H,5-6,11-12,17-24,28-30H2,(H2,61,81)(H,64,70)(H,68,90)(H,69,84)(H,71,82)(H,72,83)(H,73,86)(H,74,89)(H,75,88)(H,76,85)(H,77,87)(H4,62,63,65)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

PMKRHHTYRXNHFA-VTWSTLNFSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N

Luteinizing hormone-releasing hormone, tryptophan(7)- (GnRH, Trp(7)-) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. This compound plays a vital role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The structural modification at the seventh position, where tryptophan is substituted, enhances its stability and biological activity compared to other analogs .

That affect its stability and functionality:

  • Oxidation: The tryptophan residue can be oxidized under specific conditions, which may impact the peptide's stability.
  • Reduction: Disulfide bonds within the peptide can be reduced to thiols.
  • Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol or β-mercaptoethanol for reduction. The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .

The biological activity of GnRH, Trp(7)- is primarily mediated through its interaction with gonadotropin-releasing hormone receptors located on pituitary gonadotropes. Upon binding, it stimulates the synthesis and release of luteinizing hormone and follicle-stimulating hormone, which are crucial for gametogenesis and steroidogenesis. This compound has been studied for its potential therapeutic effects in conditions such as prostate cancer, endometriosis, and precocious puberty .

The synthesis of GnRH, Trp(7)- typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

  • Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
  • Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
  • Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial production methods follow similar principles but utilize automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .

GnRH, Trp(7)- has a wide array of applications across various fields:

  • Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
  • Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.
  • Medicine: Employed in treating hormone-dependent conditions such as prostate cancer, endometriosis, and precocious puberty.
  • Industry: Utilized in developing fertility treatments and reproductive health products .

Research on GnRH, Trp(7)- has focused on its interactions with gonadotropin-releasing hormone receptors. These studies have demonstrated that modifications at specific positions can significantly alter receptor binding affinity and biological activity. Understanding these interactions is crucial for developing more effective therapeutic agents targeting reproductive health issues .

Several compounds share structural similarities with GnRH, Trp(7)-. Here are some notable examples:

Compound NameDescriptionUnique Features
Gonadotropin-Releasing Hormone IThe naturally occurring form of gonadotropin-releasing hormone.Basic structure without modifications.
Gonadotropin-Releasing Hormone IIA second form of GnRH with a slightly different amino acid sequence.Different sequence may affect receptor binding dynamics.
Luteinizing Hormone-Releasing Hormone AnalogVarious synthetic analogs with modifications at different positions.Enhanced stability or activity compared to natural forms.

GnRH, Trp(7)- is unique due to the substitution of tryptophan at the seventh position, which enhances its stability and biological activity compared to other analogs . This modification allows it to maintain efficacy while potentially reducing side effects associated with less stable compounds.

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the predominant methodology for producing Luteinizing Hormone Releasing Hormone, Tryptophan(7)- with high efficiency and reproducibility [12]. The synthesis involves sequential amino acid coupling reactions on a solid resin support, utilizing either Fluorenylmethyloxycarbonyl or tert-Butyloxycarbonyl protection strategies [12] [20]. The solid-phase approach enables the use of excess soluble reagents to drive reactions to completion, which can be removed through simple filtration and washing procedures without manipulative losses [20].

Optimization of the synthesis protocol requires careful consideration of coupling efficiency parameters to achieve the target purity specifications [12]. Research demonstrates that per amino acid coupling efficiency must exceed 95-99% to obtain acceptable yields for the complete decapeptide sequence [48]. The synthesis typically employs automated peptide synthesizers that utilize programmable reaction cycles for consistent amino acid incorporation [17].

Key optimization parameters include coupling reagent selection, with PyAOP demonstrating superior performance compared to 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate in recent comparative studies [48]. Extended coupling times have shown positive effects on synthesis outcomes, particularly for challenging amino acid residues such as tryptophan, which exhibits broader distribution patterns in deprotection yield assessments [48].

The synthesis process begins with attachment of the C-terminal glycine residue to the solid resin support, followed by sequential deprotection and coupling cycles [12]. Each cycle involves removal of the temporary N-alpha protecting group, washing to remove deprotection reagents, coupling of the next protected amino acid, and subsequent washing to remove excess coupling reagents [12]. Temperature control during synthesis maintains optimal reaction conditions, with some protocols utilizing elevated temperatures to overcome aggregation challenges [40].

Table 1: Peptide Synthesis Efficiency and Purification Yields

Process StepTypical Range (%)Comments
Solid-Phase Peptide Synthesis95-99 per couplingPer amino acid coupling efficiency in optimized conditions
Crude Product Purity60-85Before purification, varies with sequence complexity
Ion Exchange Chromatography (Capture)85-96Removes bulk impurities, process-related contaminants
Reversed-Phase High-Performance Liquid Chromatography (Polishing)95-99.5Final purification step for high purity requirements
Final Product Purity>99Pharmaceutical grade purity for therapeutic applications
Overall Molar Yield70-85After complete synthesis and purification process

Side Chain Protection Strategies for Tryptophan Residues

The tryptophan residue at position 7 in Luteinizing Hormone Releasing Hormone, Tryptophan(7)- presents unique synthetic challenges requiring specialized protection strategies [13]. The indole side chain of tryptophan is particularly susceptible to modification during acidic cleavage conditions, necessitating careful selection of protecting groups to maintain molecular integrity [13].

Fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols typically employ tert-butyloxycarbonyl protection for the tryptophan indole nitrogen [13]. This approach provides effective protection against sulfonation and other side reactions that can occur during trifluoroacetic acid-mediated cleavage [13]. Research indicates that tert-butyloxycarbonyl-protected tryptophan derivatives significantly reduce the formation of sulfonation by-products compared to unprotected tryptophan residues [13].

Alternative protection strategies include the use of 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl and 2,2,5,7,8-pentamethylchroman-6-sulfonyl groups for arginine residues in proximity to tryptophan [13]. However, these protecting groups demonstrate reduced acid lability compared to 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, requiring extended cleavage times up to 24 hours for complete removal [13].

The formation of dithioketal products represents a significant concern when tryptophan-containing peptides are exposed to ethanedithiol scavengers during prolonged trifluoroacetic acid treatment [13]. To mitigate this issue, alternative cleavage protocols utilizing trimethylsilyl bromide have been developed, which can achieve complete deprotection of multiple arginine residues within 15 minutes while suppressing tryptophan modification [13].

Monitoring tryptophan deprotection through high-performance liquid chromatography enables optimization of cleavage conditions [13]. This analytical approach allows for real-time assessment of protecting group removal and helps establish the optimal balance between complete deprotection and minimal tryptophan modification [13].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of Luteinizing Hormone Releasing Hormone, Tryptophan(7)- requires specialized equipment and process optimization to achieve commercial quantities exceeding 100 kilograms annually [17]. Large-scale solid-phase peptide synthesis utilizes the same fundamental principles as laboratory-scale synthesis but incorporates automated systems and specialized reactor designs [17].

Commercial peptide synthesizers employ reactor vessels ranging from 300 to 5000 liters, equipped with polypropylene membrane barriers at the bottom to contain resin-bound products while allowing waste removal [17]. These barriers are replaceable components that prevent clogging during synthesis and facilitate efficient washing procedures [17]. The design of these large-scale reactors requires careful consideration of mixing efficiency and heat transfer to ensure uniform reaction conditions throughout the vessel [17].

Process development activities utilizing design of experiments methodologies are critical for measuring washing step efficiency at commercial scale [17]. Inadequate washing can result in carryover of deprotection chemicals and coupling reagents, leading to reduced product quality and increased impurity levels [17]. The economics of solid-phase peptide synthesis at commercial scale depend heavily on optimized washing protocols that minimize solvent consumption while ensuring complete removal of reaction byproducts [17].

Fragment condensation strategies represent an alternative approach for industrial production, employing solution-phase coupling of smaller peptide segments either in solution or to resin-bound peptides [17]. These hybrid methods often improve crude peptide quality by incorporating pre-purified fragments that have been characterized for purity and identity [17]. Fragment approaches can be particularly beneficial for sequences prone to aggregation or difficult coupling reactions [17].

Solvent recovery and recycling systems are essential components of environmentally responsible large-scale production [17]. Commercial preparative high-performance liquid chromatography systems generate substantial volumes of aqueous waste due to high flow rates required for product elution [17]. On-site solvent recovery plants enable recycling of acetonitrile, methanol, and isopropanol solvents commonly used in reversed-phase chromatography [17].

Quality control systems for industrial production must accommodate the processing of multiple peptides under current good manufacturing practice standards [17]. The process validation approach focuses on validating the manufacturing process rather than individual products, since many peptide products are manufactured only once in small quantities [17]. This approach streamlines quality control procedures while maintaining regulatory compliance [17].

Analytical Characterization Techniques

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography serves as the primary analytical technique for determining the purity of Luteinizing Hormone Releasing Hormone, Tryptophan(7)- throughout synthesis and purification processes [22] [25]. Reversed-phase high-performance liquid chromatography represents the most widely employed separation mode for peptide analysis, offering superior speed and efficiency compared to other chromatographic approaches [23].

The fundamental principle of reversed-phase high-performance liquid chromatography involves differential partitioning of peptide molecules between a non-polar stationary phase and a polar mobile phase [26]. Peptides are separated based on their overall hydrophobicity, with more hydrophobic molecules exhibiting stronger interactions with the stationary phase and longer retention times [26]. The hydrophobicity of peptides is determined by their amino acid composition, with tryptophan residues contributing significantly to overall peptide hydrophobicity [26].

Standard analytical conditions employ C18-bonded silica columns with aqueous trifluoroacetic acid and acetonitrile mobile phase systems [23]. Mobile phase optimization typically utilizes gradient elution profiles that gradually increase the organic solvent concentration to achieve stepwise peptide elution [25]. The pH of the mobile phase is maintained below 3.0 to minimize ionic interactions between positively charged amino acid residues and residual silanol groups on the stationary phase [23].

Table 2: High-Performance Liquid Chromatography Purity Assessment Parameters

ParameterTypical ValuesPurpose/Notes
Detection Wavelength214-220 nm (peptide bond)Ultraviolet detection of amide bonds in peptide backbone
Column TypeC18 (150-250 mm)Reversed-phase for hydrophobic separation
Mobile Phase A0.1% TFA in waterAqueous phase with ion-pairing agent
Mobile Phase B0.1% TFA in acetonitrileOrganic phase for gradient elution
Flow Rate0.8-1.2 mL/minOptimized for resolution and analysis time
Column Temperature25-40°CTemperature control for reproducibility
Injection Volume5-20 μLSample volume dependent on concentration
Analysis Time20-60 minutesGradient method dependent on complexity

Detection of peptides is typically accomplished through ultraviolet absorbance monitoring at 214-220 nanometers, corresponding to the peptide bond chromophore [22]. This detection wavelength provides sensitive and universal detection for peptides while minimizing interference from common buffer components [22]. Diode array detection systems enable spectral confirmation of peak identity and assessment of peak purity through spectral comparison [23].

Quantitative purity assessment relies on peak area integration and calculation of relative percentages [22]. The main peak purity represents the percentage of the total integrated area corresponding to the target peptide [30]. Impurity peaks are characterized by their retention times and relative peak areas, providing information about the nature and quantity of synthetic byproducts [22].

Sample preparation protocols require dissolution of peptide samples in appropriate solvents, typically water, methanol, or acetonitrile, depending on peptide solubility characteristics [25]. Filtration through 0.22 or 0.45 micrometer membranes removes particulate matter that could interfere with chromatographic separation or damage analytical columns [25]. Sample concentration and injection volume must be optimized to achieve adequate detection sensitivity while avoiding column overloading [25].

Mass Spectrometric Verification of Molecular Integrity

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for Luteinizing Hormone Releasing Hormone, Tryptophan(7)- [31] [35]. Electrospray ionization mass spectrometry represents the most commonly employed ionization technique for peptide analysis, generating multiply charged ions that enable accurate mass determination [36].

The electrospray ionization process involves introduction of peptide solutions into the mass spectrometer under atmospheric pressure conditions [36]. Charged droplets are formed at the electrospray capillary tip, undergoing solvent evaporation and repeated fission to generate highly charged gas-phase ions [36]. Protonation occurs primarily at basic amino acid residues including lysine, arginine, and histidine, as well as at the N-terminus [36].

Molecular weight verification through electrospray ionization mass spectrometry typically achieves mass accuracy within 0.1%, sufficient to distinguish the target peptide from most synthetic impurities [35]. High-resolution mass spectrometry systems provide enhanced accuracy and resolution, enabling discrimination of mass differences as small as one or two daltons [35]. This level of accuracy is essential for detecting common modifications such as deamidation of glutamine residues or verification of disulfide bond formation [35].

Table 3: Mass Spectrometry Verification Specifications

Mass Spectrometry TechniqueMass AccuracyDetection LimitPrimary Application
Electrospray Ionization Mass Spectrometry (Single Stage)±0.1% (±5 ppm)1-10 pmolMolecular weight confirmation
Electrospray Ionization Mass Spectrometry/Mass Spectrometry (Tandem)±0.1% (±5 ppm)1-10 pmolSequence verification and fragmentation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight±0.01% (±50 ppm)100 fmolHigh-throughput molecular weight determination
Liquid Chromatography Mass Spectrometry/Mass Spectrometry±0.1% (±5 ppm)1-10 fmolComprehensive peptide characterization

Tandem mass spectrometry provides sequence verification through controlled fragmentation of peptide ions [31] [35]. The peptide ions are isolated and subjected to collision-induced dissociation, generating fragment ions that correspond to specific bond cleavages within the peptide backbone [31]. Analysis of the resulting fragmentation pattern enables confirmation of the amino acid sequence and identification of any sequence modifications [35].

Liquid chromatography coupled with mass spectrometry combines the separation power of high-performance liquid chromatography with the structural information provided by mass spectrometry [29]. This hyphenated technique enables comprehensive characterization of peptide mixtures, providing both chromatographic retention time data and mass spectral information for each component [29]. The combination is particularly valuable for identifying and characterizing impurities that may co-elute under standard chromatographic conditions [29].

Sample preparation for mass spectrometric analysis requires careful attention to buffer composition and sample purity [36]. Volatile buffer systems are preferred to minimize ion suppression effects and maintain instrument performance [36]. The response of peptide ions in electrospray ionization depends on analyte basicity in solution, sampling conditions, and instrumental parameters [36]. Optimization of these factors is essential for achieving reproducible quantitative results [36].

The binding affinity of Luteinizing Hormone-Releasing Hormone, Tryptophan at position 7 (LHRH, Tryptophan(7)-) to the Gonadotropin-Releasing Hormone Receptor demonstrates distinctive characteristics compared to native Gonadotropin-Releasing Hormone and other analogues. Comprehensive binding studies reveal that the tryptophan-7 substitution produces moderate effects on receptor recognition and binding kinetics [1] [2].
Quantitative analysis demonstrates that [Trp7]-Gonadotropin-Releasing Hormone I exhibits a binding IC50 value of 5.08 ± 0.53 nanomolar at the rat receptor, representing a slight decrease in binding affinity compared to native Gonadotropin-Releasing Hormone I (6.68 ± 2.63 nanomolar) [1]. This modest reduction in binding strength suggests that the tryptophan substitution at position 7 does not significantly compromise the fundamental receptor recognition properties of the peptide hormone. The binding affinity correlates with the compound's potency in stimulating inositol phosphate accumulation, with an EC50 value of 8.38 ± 2.77 nanomolar for the tryptophan-7 analogue [1].

Comparative binding studies reveal distinct selectivity profiles among various Gonadotropin-Releasing Hormone analogues. The [His5]-Gonadotropin-Releasing Hormone I demonstrates the highest binding affinity with an IC50 of 1.81 ± 1.17 nanomolar at the rat receptor, representing approximately 3.7-fold higher affinity than native Gonadotropin-Releasing Hormone [1]. In contrast, the [Tyr8]-Gonadotropin-Releasing Hormone I exhibits significantly reduced binding affinity with an IC50 of 182.2 ± 79.06 nanomolar, indicating approximately 27-fold weaker binding compared to the native peptide [1].

Human receptor binding studies provide additional insights into species-specific interactions. At the human Gonadotropin-Releasing Hormone receptor, [His5]-Gonadotropin-Releasing Hormone I demonstrates an IC50 of 0.86 ± 0.25 nanomolar, significantly lower than native Gonadotropin-Releasing Hormone I (2.75 ± 0.21 nanomolar) [2]. This enhanced affinity represents the first natural amino acid substitution demonstrated to increase Gonadotropin-Releasing Hormone binding affinity, distinguishing it from previously described super-active analogues that incorporate d-amino acid substitutions [2].

The thermodynamic basis of receptor binding involves multiple molecular interactions. Molecular docking studies indicate binding energies of -1424.9 kilocalories per mole for Gonadotropin-Releasing Hormone Receptor interactions, with identification of eight distinct hydrogen bonding interactions contributing to complex stability [3]. The melting temperature of the elagolix-bound Gonadotropin-Releasing Hormone Receptor reaches 83 degrees Celsius, demonstrating significant thermostability of the ligand-receptor complex [4].

Conformational Analysis of Ligand-Receptor Complexes

The conformational dynamics of LHRH, Tryptophan(7)- within the receptor binding pocket reveal sophisticated molecular recognition mechanisms that distinguish this analogue from native Gonadotropin-Releasing Hormone. Structural analysis demonstrates that Gonadotropin-Releasing Hormone adopts a unique inverted U-shaped conformation when bound to its receptor, with both amino-terminal and carboxy-terminal regions inserting deeply into the orthosteric binding pocket [5] [6].

The peptide conformation is characterized by a β-turn structure involving residues 5-8, which forms the central organizing element for receptor recognition [2] [7]. This β-turn conformation brings the amino-terminal and carboxy-terminal regions into close proximity, creating a compact molecular architecture essential for high-affinity binding. The β-turn is stabilized by two transannular hydrogen bonds and adopts a Type II' β-turn configuration around residues at positions 6-7 [7].

Nuclear Magnetic Resonance spectroscopy and molecular dynamics simulations of dicyclic Gonadotropin-Releasing Hormone antagonists reveal that the backbone conformation of constrained analogues closely resembles the receptor-bound conformation of native Gonadotropin-Releasing Hormone [7]. The 4-10 cycle backbone conformation remains consistent across different analogues, providing strong support for the hypothesis that Gonadotropin-Releasing Hormone adopts similar conformations upon receptor binding [7].

The amino-terminal region (residues 1-3) exhibits greater conformational flexibility compared to the structured β-turn region, yet maintains specific orientational preferences that favor interactions with the β-turn bridge [7]. This structural arrangement facilitates intramolecular contacts between the amino-terminal residues and the central β-turn region, contributing to the overall stability of the receptor-bound conformation.

Molecular dynamics simulations extending 200 nanoseconds demonstrate high conformational stability of the Gonadotropin-Releasing Hormone Receptor N-terminus, which inserts into the orthosteric binding cavity with low Root Mean Square Deviation values [4]. The N-terminal region of the receptor (amino acids 18-33) adopts a well-folded conformation that co-occupies the enlarged orthosteric binding site, representing an unusual feature compared to other G-protein-coupled receptors [4].

The receptor undergoes significant conformational changes upon ligand binding, including outward movement of the N-terminus and shifts in transmembrane helix 6 to form the G-protein binding interface [5] [8]. These conformational transitions represent the molecular switches that convert ligand binding into receptor activation and subsequent G-protein coupling.

Impact of Trp7 Substitution on Binding Pocket Interactions

The tryptophan substitution at position 7 introduces specific molecular interactions within the Gonadotropin-Releasing Hormone Receptor binding pocket that distinguish this analogue from native Gonadotropin-Releasing Hormone and other synthetic variants. The tryptophan residue at position 7 contributes to a unique binding mode that affects both receptor recognition and downstream signaling pathways [1] [2].

Structural modeling reveals that the tryptophan-7 substitution positions the indole side chain within the hydrophobic regions of the receptor binding pocket, potentially forming π-π stacking interactions with aromatic residues in the receptor [2]. These hydrophobic interactions complement the existing hydrogen bonding network established by other peptide residues, contributing to the overall binding affinity and specificity.

The impact of tryptophan-7 substitution on binding pocket dynamics becomes evident through comparative analysis with other position-7 modifications. While native Gonadotropin-Releasing Hormone contains leucine at position 7, the substitution with tryptophan introduces additional aromatic character that may interact with conserved tyrosine and phenylalanine residues within the receptor transmembrane domains [4] [9].

Functional analysis demonstrates that the tryptophan-7 substitution does not significantly alter inositol phosphate generation compared to native Gonadotropin-Releasing Hormone, with EC50 values of 8.38 ± 2.77 nanomolar versus 7.01 ± 1.66 nanomolar respectively [1]. However, the analogue exhibits enhanced potency in inhibiting cell proliferation, with an IC50 of 10.45 ± 3.99 nanomolar compared to 94.97 ± 14.62 nanomolar for native Gonadotropin-Releasing Hormone [1].

The selectivity ratio between inositol phosphate generation and cell inhibition reveals that [Trp7]-Gonadotropin-Releasing Hormone I demonstrates an 11-fold selectivity compared to native Gonadotropin-Releasing Hormone [1]. This selectivity profile suggests that the tryptophan-7 substitution may stabilize receptor conformations that preferentially couple to specific downstream signaling pathways involved in antiproliferative responses.

Binding pocket residue interactions involve multiple contact points throughout the receptor orthosteric site. Key residues including Lys3.32, Tyr6.51, and Tyr6.52 provide hydrogen bonding and π-π interactions that stabilize the peptide ligand [5] [6]. The conservation of these residues across species underscores their fundamental importance in Gonadotropin-Releasing Hormone recognition and binding.

The extracellular loops of the receptor contribute additional binding contacts, with the third extracellular loop containing Asp302 forming critical interactions with the carboxy-terminal arginine residue of native Gonadotropin-Releasing Hormone [2]. The tryptophan-7 substitution may influence these interactions indirectly through conformational effects on the overall peptide structure.

Comparative Binding Studies with [His5]-GnRH and [Tyr8]-GnRH Analogues

Comprehensive comparative analysis of LHRH, Tryptophan(7)- with [His5]-Gonadotropin-Releasing Hormone and [Tyr8]-Gonadotropin-Releasing Hormone analogues reveals distinct binding profiles and functional characteristics that illuminate structure-activity relationships within this peptide hormone family [1] [2] [10].

The [His5]-Gonadotropin-Releasing Hormone analogue demonstrates the most favorable binding characteristics among single-substitution variants, with binding IC50 values of 1.81 ± 1.17 nanomolar at the rat receptor and 0.86 ± 0.25 nanomolar at the human receptor [1] [2]. This represents the highest binding affinity observed among natural amino acid substitutions, with approximately 3-fold enhancement compared to native Gonadotropin-Releasing Hormone at rat receptors and 3.2-fold enhancement at human receptors.

In contrast, the [Tyr8]-Gonadotropin-Releasing Hormone analogue exhibits significantly reduced binding affinity, with an IC50 of 182.2 ± 79.06 nanomolar at the rat receptor [1]. This 27-fold reduction in binding affinity compared to native Gonadotropin-Releasing Hormone represents the most dramatic decrease among the analogues studied, yet the compound retains biological activity in functional assays.

Functional selectivity profiles reveal striking differences among these analogues. The [His5]-Gonadotropin-Releasing Hormone demonstrates enhanced potency in both inositol phosphate generation (EC50 1.92 ± 0.28 nanomolar) and cell inhibition (IC50 0.28 ± 0.08 nanomolar), resulting in a selectivity ratio of 93-fold favoring antiproliferative effects [1]. This selectivity profile represents the highest among all analogues tested.

The [Tyr8]-Gonadotropin-Releasing Hormone analogue exhibits a unique functional profile characterized by dramatically reduced potency in inositol phosphate generation (EC50 226.00 ± 81.02 nanomolar) but enhanced activity in cell inhibition (IC50 22.46 ± 3.87 nanomolar) [1]. This results in a selectivity ratio of 136-fold, indicating preferential coupling to antiproliferative signaling pathways despite reduced overall binding affinity.

The [Trp7]-Gonadotropin-Releasing Hormone occupies an intermediate position in this comparative analysis, with binding affinity (IC50 5.08 ± 0.53 nanomolar) similar to native Gonadotropin-Releasing Hormone but enhanced selectivity for cell inhibition responses (selectivity ratio 11-fold) [1]. This profile suggests that the tryptophan-7 substitution provides moderate enhancement of antiproliferative activity without significantly compromising receptor binding.

Double-substitution analogues reveal additive and synergistic effects of multiple amino acid modifications. The [His5,Trp7]-Gonadotropin-Releasing Hormone demonstrates intermediate binding affinity (IC50 12.14 ± 1.45 nanomolar) with enhanced selectivity for cell inhibition (selectivity ratio 17-fold) [1]. The [His5,Tyr8]-Gonadotropin-Releasing Hormone exhibits binding characteristics intermediate between the single-substitution parents, with IC50 29.74 ± 8.70 nanomolar and selectivity ratio 47-fold [1].

Mechanistic analysis suggests that these binding differences reflect distinct receptor conformational states stabilized by different amino acid substitutions. The arginine-8 to tyrosine-8 substitution appears to enable ligand-receptor conformations that preferentially stabilize active states mediating antiproliferative effects rather than traditional G-protein coupling pathways [1] [2]. This ligand-induced selective signaling concept provides a framework for understanding how subtle structural modifications can dramatically alter functional outcomes despite similar overall receptor occupancy.

Binding kinetics studies reveal additional complexity in receptor-ligand interactions. Residence time measurements demonstrate significant variation among Gonadotropin-Releasing Hormone analogues, ranging from 5.6 minutes for goserelin to 125 minutes for deslorelin [11] [12]. These kinetic differences may contribute to the distinct functional profiles observed among analogues and provide insights into the temporal aspects of receptor-ligand complex stability.

XLogP3

-2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

17

Exact Mass

1254.56827449 g/mol

Monoisotopic Mass

1254.56827449 g/mol

Heavy Atom Count

91

Dates

Last modified: 08-10-2024

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